6-Chloro-3-methyl-1H-2-benzopyran-1-one
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Overview
Description
6-chloro-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isocoumarin family. Isocoumarins are a class of lactones that are structurally related to coumarins but differ in the position of the lactone ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the isochromen-1-one core structure. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-alkynylbenzaldehydes in the presence of a suitable catalyst. For example, a silver-catalyzed aerobic oxidation followed by 6-endo heterocyclization can be employed to obtain the desired isochromen-1-one derivative . Another approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides, which provides highly functionalized 3-isochromanones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 6-chloro-3-methyl-1H-isochromen-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted isochromen-1-one derivatives.
Scientific Research Applications
6-chloro-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-isochromen-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
6,8-dimethoxy-3-methyl-1H-isochromen-1-one: This compound has methoxy groups at the 6th and 8th positions instead of a chlorine atom at the 6th position.
5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one: This derivative has a bromine atom at the 5th position and methoxy groups at the 6th and 8th positions.
3-(3-chloro-2-hydroxypropyl)-8-hydroxy-6-methoxy-isochromen-1-one: This compound features a chloro-hydroxypropyl group at the 3rd position and a methoxy group at the 6th position.
Uniqueness
6-chloro-3-methyl-1H-isochromen-1-one is unique due to the presence of a chlorine atom at the 6th position, which can influence its reactivity and biological activity. The specific substitution pattern on the isochromen-1-one core structure can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61436-71-3 |
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Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
InChI Key |
ICDGLSSMLXKXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
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